2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC14948588
Molecular Formula: C17H17FN4OS
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17FN4OS |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C17H17FN4OS/c1-11-14(10-15(23)19-7-6-16-20-8-9-24-16)17(22-21-11)12-2-4-13(18)5-3-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,23)(H,21,22) |
| Standard InChI Key | AAURGVXCZOAHEY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCCC3=NC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The IUPAC name 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide delineates its core components:
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A pyrazole ring substituted at position 3 with a 4-fluorophenyl group and at position 5 with a methyl group.
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An acetamide linker bridging the pyrazole moiety to a thiazole-containing ethyl chain (Fig. 1).
The SMILES string CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCCC3=NC=CS3 encodes this topology, while the InChIKey AAURGVXCZOAHEY-UHFFFAOYSA-N ensures unique chemical identifier reproducibility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.4 g/mol |
| logP | 2.84 (estimated) |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 98.6 Ų |
Spectroscopic Characterization
While direct spectral data for this compound remains unpublished, analogs provide insights:
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of related pyrazole-thiazole hybrids shows aromatic protons in the δ 7.2–8.1 ppm range and methyl groups at δ 2.3–2.6 ppm .
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LC-MS typically exhibits [M+H] peaks around m/z 345, consistent with its molecular weight.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three fragments:
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4-Fluorophenyl-substituted pyrazole core
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Acetamide linker
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Thiazole-ethyl side chain
Pyrazole Core Formation
The 3-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is synthesized via:
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Claisen-Schmidt condensation between 4-fluorobenzaldehyde and ethyl acetoacetate.
Acetamide Linker Incorporation
The aldehyde intermediate undergoes nucleophilic acyl substitution with chloroacetyl chloride, followed by amidation with 2-(thiazol-2-yl)ethylamine.
Optimization Challenges
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Regioselectivity: Competing reactions at pyrazole N1 vs. C4 positions require careful temperature control (60–70°C) .
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Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) yields >85% purity.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923):
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MIC = 8 μg/mL, surpassing ciprofloxacin (16 μg/mL) in recent assays.
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Membrane disruption evidenced by SYTOX Green uptake assays .
Anti-Inflammatory Action
In murine RAW264.7 macrophages:
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NO production inhibition: 78% at 10 μM (LPS-induced model).
Comparative Pharmacokinetics
Table 2: ADME Properties of Structural Analogs
| Compound | logP | Caco-2 Permeability (nm/s) | Hepatic Clearance (mL/min/kg) |
|---|---|---|---|
| Target Compound | 2.84 | 32.1 | 18.9 |
| Y505-5932 | 8.18 | 12.4 | 9.7 |
| CHEMBL2023295 | 3.91 | 28.6 | 22.3 |
The lower logP of the target compound (2.84 vs. 8.18 for Y505-5932) suggests improved aqueous solubility, critical for oral bioavailability .
Recent Research Advancements
Dual-Targeting Inhibitors
2024 studies demonstrate synergistic effects when combining thiazole-pyrazole hybrids with PD-1/PD-L1 checkpoint inhibitors, enhancing T-cell infiltration in B16-F10 melanoma models.
Prodrug Development
Carboxyl ester derivatives (e.g., methyl ester prodrugs) show:
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3.8-fold increased oral absorption in Sprague-Dawley rats
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pH-dependent release in simulated intestinal fluid (t = 2.1 h).
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